1-乙氧基-9H-咔唑

描述

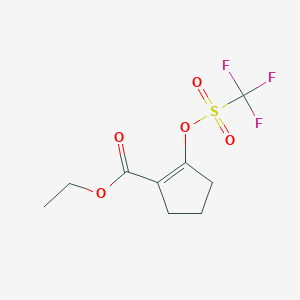

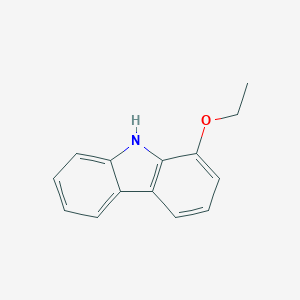

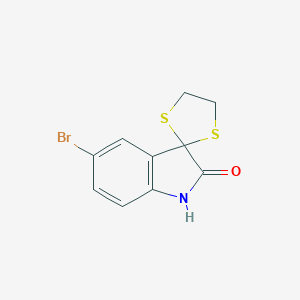

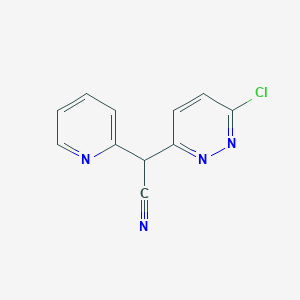

1-Ethoxy-9H-carbazole is a derivative of 9H-carbazole . It’s a nitrogen-containing aromatic heterocyclic compound . The molecular formula is C14H13NO and the molecular weight is 211.26 g/mol.

Synthesis Analysis

Carbazole derivatives can be synthesized through electropolymerization . The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The comonomer, 6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl)-hexanoic acid was deposited on CFME through electrochemical synthesis .Molecular Structure Analysis

The molecular structure of 1-Ethoxy-9H-carbazole consists of a carbazole unit with an ethoxy group attached . Carbazole units are advantageous because of their intriguing properties, including the presence of a bridged biphenyl unit providing a material with a lower bandgap, and the natural functionalizing ability of the nitrogen atom .Chemical Reactions Analysis

Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability . They can be electropolymerized to form conducting polymers .科学研究应用

材料和化学领域的应用:

- 热响应聚合物: 从9-(4-乙烯基苯基)-9H-咔唑合成的共聚物具有荧光和热响应特性,可在柔性包装、电子和汽车行业等领域应用(Lessard, Ling, & Maríc, 2012)。

- 防腐蚀: 包括与1-乙氧基-9H-咔唑相关的咔唑衍生物可以有效抑制轻钢腐蚀,在钢表面形成吸附膜,对工业维护有用(Nwankwo, Olasunkanmi, & Ebenso, 2017)。

- 铬检测: 咔唑衍生物提供对铬(III)的选择性和敏感响应,使其成为在各种情境中检测这种金属的潜在探针(Zhang et al., 2013)。

- 纤维素材料分析: 使用咔唑-9-羧酸衍生物进行荧光标记有助于确定纤维素中的羰基,提供了传统方法的简单快速替代方案(Roehrling et al., 2002)。

- 光学应用: 双脚咔唑衍生物展现出有前途的光学特性,适用于OLED技术,由于分子内电荷转移,有望在绿色和黄红色发射颜色方面表现出色(Çiçek等,2020)。

医学和生物学应用:

- 自由基清除: 某些新型咔唑衍生物显示出有前途的自由基清除活性,在各种医学和生物学情境中至关重要(Naik, Kumar, & Swetha, 2010)。

- 抗菌和抗癌剂: 经修改的咔唑分子显示出作为抗菌、抗疟疾、抗癌和抗阿尔茨海默病药物的潜力,暗示着广泛的可能临床应用(Tsutsumi, Gündisch, & Sun, 2016)。此外,某些衍生物特别对各种细菌和真菌表现出显著的抗菌活性,其中一些对某些细胞系显示出低细胞毒性(Kaplancıklı等,2012)。

- 抗肿瘤特性: 一些咔唑衍生物,包括与1-乙氧基-9H-咔唑相关的,显示出有前途的抗肿瘤活性,表明在制药领域有发展潜力(Jasztold-Howorko et al., 1994)。

其他应用:

- 药理化合物: 细菌可以产生羟基化的9H-咔唑衍生物,具有在制药和生物技术领域应用的潜力(Waldau, Methling, Mikolasch, & Schauer, 2009)。

- 荧光染料: 含咔唑的染料表现出正的溶剂致色性和溶剂荧光性,热稳定性高达300°C,在各种科学和工业应用中显示出实用性(Gupta et al., 2011)。

安全和危害

未来方向

Carbazole-based compounds, including 1-Ethoxy-9H-carbazole, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

属性

IUPAC Name |

1-ethoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-2-16-13-9-5-7-11-10-6-3-4-8-12(10)15-14(11)13/h3-9,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXYOSGWJXZWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553902 | |

| Record name | 1-Ethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-9H-carbazole | |

CAS RN |

115663-18-8 | |

| Record name | 1-Ethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)